N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide
Brand Name: Vulcanchem
CAS No.: 862811-53-8
VCID: VC5096316
InChI: InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21)
SMILES: CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C
Molecular Formula: C16H16N4O
Molecular Weight: 280.331

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide

CAS No.: 862811-53-8

Cat. No.: VC5096316

Molecular Formula: C16H16N4O

Molecular Weight: 280.331

* For research use only. Not for human or veterinary use.

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide - 862811-53-8

Specification

CAS No. 862811-53-8
Molecular Formula C16H16N4O
Molecular Weight 280.331
IUPAC Name N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide
Standard InChI InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21)
Standard InChI Key NUFRMAUSKIFZEH-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C

Introduction

Structural and Chemical Identity

Molecular Architecture

N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide consists of two primary moieties:

  • A 3-methylimidazo[1,2-a]pyrimidine ring system, which is a bicyclic structure fused from imidazole and pyrimidine rings. The methyl group at position 3 enhances lipophilicity and steric bulk.

  • A phenylpropionamide group attached at position 2 of the imidazo[1,2-a]pyrimidine core. The propionamide side chain (CH₂CH₂CONH-) contributes hydrogen-bonding capacity and metabolic stability .

The IUPAC name, N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide, reflects this connectivity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide likely follows a multi-step protocol:

Step 1: Formation of Imidazo[1,2-a]pyrimidine Core
A precursor such as 2-aminoimidazo[1,2-a]pyrimidine is synthesized via cyclocondensation of 2-aminopyrimidine with α-haloketones or α-bromocarbonyl compounds .

Intermediate/ReagentRoleSource
2-AminopyrimidineCore precursor
Methyl iodideMethylating agent
3-AminophenylpropionamideAmine donor

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogous imidazo[1,2-a]pyrimidines exhibit:

  • ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm .

  • ¹³C NMR: Carbonyl (C=O) signals near δ 170 ppm, pyrimidine carbons at δ 145–160 ppm .

  • FT-IR: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight280.331 g/molCalculated
logP3.71 (predicted)Computational
logD3.62 (predicted)Computational
Water Solubility-3.64 (logSw)Computational
Melting Point92–96°C (analog) Experimental
Hydrogen Bond Acceptors3Structural analysis

The compound’s moderate logP (3.71) suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity . Poor aqueous solubility (logSw = -3.64) may necessitate formulation enhancements for bioavailability .

Biological Activity and Mechanistic Insights

Hypothesized Targets

The imidazo[1,2-a]pyrimidine scaffold is associated with kinase inhibition, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) .

Table 3: Comparative Kinase Inhibition Profiles

CompoundTargetIC₅₀
N-(3-(3-Methylimidazo...)propionamideVEGFR-2 (predicted)N/A
Sorafenib (reference)VEGFR-290 nM
Erlotinib (reference)EGFR2 nM

ADMET and Drug-Likeness

  • Absorption: High gastrointestinal absorption predicted due to moderate logP .

  • Metabolism: Susceptible to cytochrome P450-mediated oxidation at the methyl group.

  • Toxicity: Ames test predictions indicate low mutagenic potential.

Computational and Molecular Modeling Studies

Density Functional Theory (DFT) Analysis

For analogous imidazo[1,2-a]pyrimidines :

  • HOMO-LUMO Gap: ΔE = 3.22 eV (vs. 4.55 eV for Sorafenib), indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Nucleophilic regions localized near pyrimidine nitrogens .

Molecular Docking

Preliminary docking of structural analogs into VEGFR-2 (PDB: 4ASD) shows:

  • Binding Affinity: -9.2 kcal/mol (comparative to Sorafenib: -10.4 kcal/mol) .

  • Key Interactions: Hydrogen bonds with Cys917 and hydrophobic contacts with Leu840 .

Future Directions and Applications

Research Priorities

  • Synthetic Optimization: Improve yield via catalytic amination.

  • In Vitro Screening: Prioritize assays against EGFR, VEGFR-2, and PI3K/AKT pathways.

  • Formulation Development: Address solubility limitations using nanocarriers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator